
Chlorophyllide b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorophyllide b is a chlorophyllide. It is a conjugate acid of a chlorophyllide b(1-).
Applications De Recherche Scientifique
Antioxidative Capacities
Chlorophyllide b, along with other chlorophyll-related compounds (CRCs), has been studied for its antioxidative capacities. A study by Hsu et al. (2005) revealed that chlorophyllides can protect human lymphocyte DNA from oxidative damage induced by hydrogen peroxide. This antioxidative property could have implications in reducing cellular damage and promoting health at a molecular level (Hsu, Yang, Chen, Chao, & Hu, 2005).
Antiviral Activity
Chlorophyllide b also displays antiviral properties. Guo et al. (2010) found that chlorophyllide, a derivative, disrupts hepatitis B virus (HBV) virions, leading to the loss of detectable virion DNA. This suggests potential applications in the development of antiviral treatments (Guo, Pan, Mao, Zhang, Wang, Lu, Chang, Guo, Passic, Krebs, Wigdahl, Warren, Retterer, Bavari, Xu, Cuconati, & Block, 2010).
Biological Activities and Applications
Chlorophyllides, including chlorophyllide b, exhibit various biological activities, such as antimicrobial, antiviral, and antiproliferative activity. These properties are valuable in diverse fields including food, medicine, and pharmaceuticals. Wang, Yang, Huang, & Shaw (2021) provided a comprehensive review on the applications and biological activities of chlorophyllides (Wang, Yang, Huang, & Shaw, 2021).
Cytotoxic Effects
A study by Wang et al. (2019) explored the cytotoxic effects of chlorophyllide from plant leaf extracts on various cancer cell lines. This study is crucial in understanding the potential of chlorophyllide b in cancer research and its application in developing natural anticancer agents (Wang, Yang, Huang, Tai, Sie, & Shaw, 2019).
Stability and Preservation
Research by Comunian et al. (2011) focused on the production efficiency, physicochemical properties, and storage stability of spray-dried chlorophyllide as a natural food colorant. This is significant for its application in the food industry, particularly in enhancing the shelf life and stability of chlorophyllide b as a colorant (Comunian, Monterrey-Quintero, Thomazini, Balieiro, Piccone, Pittia, & Fávaro-Trindade, 2011).
Biosynthesis of Chlorophyll b
The role of chlorophyllide b in the biosynthesis of chlorophyll b, an important pigment in photosynthesis, has been studied. Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada (1998) investigated the genetic and biochemical aspects of chlorophyll b formation from chlorophyllide a, shedding light on the critical role of chlorophyllide b in plant biology (Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada, 1998).
Propriétés
Nom du produit |
Chlorophyllide b |
|---|---|
Formule moléculaire |
C35H32MgN4O6 |
Poids moléculaire |
629 g/mol |
Nom IUPAC |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
Clé InChI |
QPDWBRHRBKXUNS-IEEIVXFASA-L |
SMILES isomérique |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
Synonymes |
chlorophyllide b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



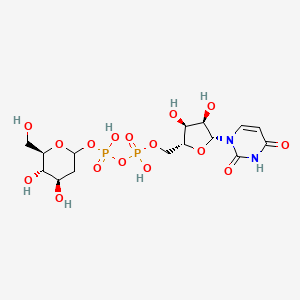
![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B1254974.png)
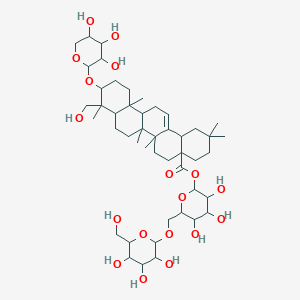
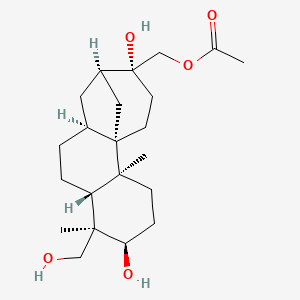

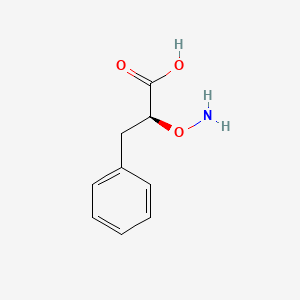
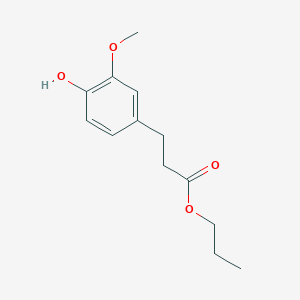
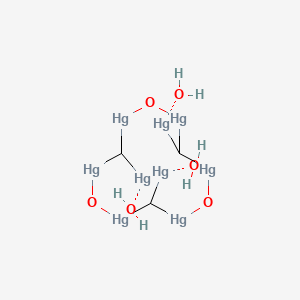
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
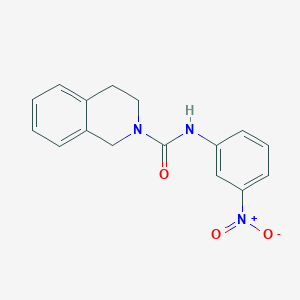
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
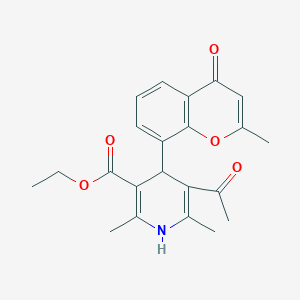
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)